(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
One of the key aspects of this compound involves its molecular structure and synthesis. Studies have shown the reaction of similar compounds leading to the formation of structures with distinct substituents, indicating the potential for diverse chemical applications (Richter et al., 2009).
Antiplatelet Activities
Compounds synthesized from 3,4,5‐trimethoxycinnamic acid, which shares structural similarities with the subject compound, have demonstrated inhibitory effects on platelet aggregation, suggesting potential medicinal applications in cardiovascular health (Park et al., 2008).
Molecular Interactions and Pharmacological Implications
The compound's molecular interactions, particularly in relation to receptor binding, offer insights into its pharmacological potential. For example, similar compounds have been studied for their interaction with cannabinoid receptors, providing a foundation for understanding the compound’s potential in pharmacology (Shim et al., 2002).
Anticholinesterase Effects
Studies on pyrazoline derivatives, which are structurally related, have shown significant anticholinesterase effects. This suggests potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Antibacterial and Antifungal Properties
Research on similar compounds has revealed promising antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Muthineni et al., 2016), (Syed et al., 2013).
Potential in Cancer Treatment
The structural analogs of this compound have been explored for their role in cancer treatment. This indicates a possible avenue for research into its efficacy in oncology (Al-ayed, 2011), (Bialy & Gouda, 2011).
Mechanism of Action
Target of action
Pyrazole-based ligands, such as “(E)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one”, are known to coordinate with metal ions, which can be used as a precursor for the development of metalloenzymes .
Mode of action
These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .
Biochemical pathways
Pyrazole-based ligands have been used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Result of action
Pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .
Action environment
The type of solvent contributes to the interaction and dilution of reactants in the solvent .
properties
IUPAC Name |
(E)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-16-12-17(2)26(24-16)15-18-8-10-25(11-9-18)22(27)7-6-19-13-20(28-3)23(30-5)21(14-19)29-4/h6-7,12-14,18H,8-11,15H2,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGVHDQPJLVDMZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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